molecular formula C18H12FN B13125121 3-Fluoro-9-phenyl-9H-carbazole

3-Fluoro-9-phenyl-9H-carbazole

Cat. No.: B13125121
M. Wt: 261.3 g/mol
InChI Key: CDBVCJWHGFUJIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-9-phenyl-9H-carbazole is a derivative of carbazole, a nitrogen-containing aromatic heterocyclic compound. Carbazole and its derivatives are known for their excellent photochemical and thermal stability, as well as their good hole-transport ability. These properties make them attractive for various applications, including optoelectronics, photovoltaics, and organic light-emitting diodes (OLEDs) .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-9-phenyl-9H-carbazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted carbazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

3-Fluoro-9-phenyl-9H-carbazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Fluoro-9-phenyl-9H-carbazole involves its interaction with molecular targets through π-π stacking and hydrogen bonding interactions. These interactions can affect the electronic properties of the compound, making it useful in optoelectronic applications. The compound’s ability to transport holes efficiently is attributed to its conjugated π-system, which facilitates charge transfer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-9-phenyl-9H-carbazole is unique due to the presence of the fluoro group, which enhances its electron-withdrawing properties and affects its reactivity and stability. This makes it particularly useful in applications where specific electronic properties are required .

Properties

Molecular Formula

C18H12FN

Molecular Weight

261.3 g/mol

IUPAC Name

3-fluoro-9-phenylcarbazole

InChI

InChI=1S/C18H12FN/c19-13-10-11-18-16(12-13)15-8-4-5-9-17(15)20(18)14-6-2-1-3-7-14/h1-12H

InChI Key

CDBVCJWHGFUJIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=C(C=C3)F)C4=CC=CC=C42

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.